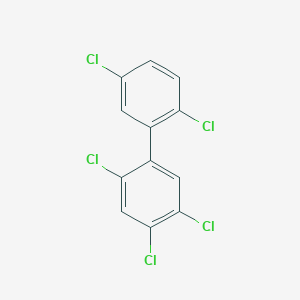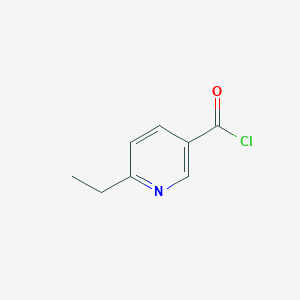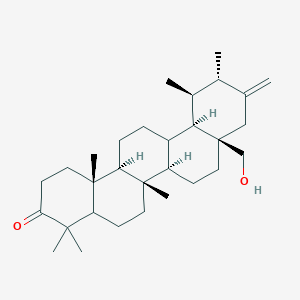
2,2',4,5,5'-Pentachlorobiphenyl
Overview
Description
2,2’,4,5,5’-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the molecular formula C12H5Cl5 and a molecular weight of 326.43 g/mol . It is one of the many PCB congeners, which are synthetic organic chemicals known for their environmental persistence and potential health hazards . PCBs were widely used in industrial applications due to their chemical stability and insulating properties but were banned in many countries in the late 20th century due to their toxic effects and environmental persistence .
Mechanism of Action
Target of Action
2,2’,4,5,5’-Pentachlorobiphenyl, also known as PCB 101, is a polychlorinated biphenyl (PCB) that primarily targets the aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .
Pharmacokinetics
Like other pcbs, it is known to have a high lipid solubility and a tendency to bioaccumulate . It is sparingly soluble in water, with a water solubility of 11 µg/L at 25 ºC . The compound’s high lipid solubility and low water solubility suggest that it may have a high bioavailability in lipid-rich tissues.
Result of Action
The activation of AhR and the subsequent induction of xenobiotic metabolizing enzymes can lead to a variety of cellular effects. These can include alterations in cell proliferation and differentiation, as well as potential toxic effects due to the generation of reactive metabolites .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4,5,5’-Pentachlorobiphenyl. For instance, its persistence in the environment is due to its chemical stability and resistance to degradation . Furthermore, its bioaccumulation potential is influenced by factors such as the presence of lipid-rich tissues in organisms and the compound’s partitioning behavior between different environmental compartments .
Biochemical Analysis
Biochemical Properties
2,2’,4,5,5’-Pentachlorobiphenyl activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction with enzymes plays a crucial role in its biochemical reactions.
Cellular Effects
Exposure to 2,2’,4,5,5’-Pentachlorobiphenyl can have significant effects on various types of cells. For instance, it has been found to inhibit cell viability in a concentration- and time-dependent manner . It also influences cell function by regulating the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Molecular Mechanism
At the molecular level, 2,2’,4,5,5’-Pentachlorobiphenyl exerts its effects through several mechanisms. It has been found to cause thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4,5,5’-Pentachlorobiphenyl can change over time. For example, it has been found to cause damage to the reproductive system of male offspring mice when pregnant mice are exposed to it during the stage of primordial germ cell migration .
Dosage Effects in Animal Models
The effects of 2,2’,4,5,5’-Pentachlorobiphenyl can vary with different dosages in animal models. For instance, exposure to higher concentrations of this compound has been found to cause a dose-dependent reduction of brain sizes in zebrafish larvae .
Metabolic Pathways
2,2’,4,5,5’-Pentachlorobiphenyl is involved in several metabolic pathways. It can be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes . This involves interactions with various enzymes and cofactors.
Transport and Distribution
2,2’,4,5,5’-Pentachlorobiphenyl is transported and distributed within cells and tissues. It is highly lipophilic, thus can cross the blood–brain barrier and enter the brain . It can also be found in high concentrations in the liver .
Subcellular Localization
Given its lipophilic nature and ability to cross the blood-brain barrier, it is likely that it can localize to various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’,4,5,5’-Pentachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures . The reaction conditions typically include:
Temperature: 50-150°C
Catalyst: Iron or aluminum chloride
Chlorine gas: As the chlorinating agent
Industrial Production Methods
Industrial production of 2,2’,4,5,5’-Pentachlorobiphenyl follows similar chlorination processes but on a larger scale. The production involves continuous chlorination in reactors designed to handle large volumes of biphenyl and chlorine gas . The reaction is controlled to achieve the desired degree of chlorination, and the product is purified through distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’,4,5,5’-Pentachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form chlorinated benzoic acids.
Reduction: Can be reduced to form less chlorinated biphenyls.
Substitution: Can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.
Reduction: Reagents such as zinc dust in the presence of hydrochloric acid (HCl).
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different substituents replacing chlorine atoms.
Scientific Research Applications
2,2’,4,5,5’-Pentachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. Some of its scientific research applications include:
Environmental Chemistry: Used as a model compound to study the behavior and fate of PCBs in the environment.
Toxicology: Studied for its toxic effects on various organisms, including humans.
Bioremediation: Research on microbial degradation of PCBs to develop bioremediation strategies for contaminated sites.
Analytical Chemistry: Used as a standard in gas chromatography and mass spectrometry for the detection and quantification of PCBs in environmental samples.
Comparison with Similar Compounds
2,2’,4,5,5’-Pentachlorobiphenyl is one of the many PCB congeners, each with different degrees of chlorination and substitution patterns. Similar compounds include:
2,2’,3,4,5’-Pentachlorobiphenyl: Another PCB congener with a different chlorine substitution pattern.
2,3,4,4’,5-Pentachlorobiphenyl: Known for its similar toxicological properties.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: A higher chlorinated PCB with increased persistence and toxicity.
The uniqueness of 2,2’,4,5,5’-Pentachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical behavior, environmental persistence, and toxicological effects .
Properties
IUPAC Name |
1,2,4-trichloro-5-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHWLEDBADHJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8038304 | |
| Record name | 2,2',4,5,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37680-73-2 | |
| Record name | PCB 101 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37680-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5,2',5'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,5,5'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,5,5'-pentachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',4,5,5'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803YVI5BNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)


![4,5-Dihydro-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-3(2H)-pyridazinone](/img/structure/B50318.png)









